molecular formula C12H14O3 B2958470 (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid CAS No. 16281-09-7

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid

Cat. No.: B2958470
CAS No.: 16281-09-7
M. Wt: 206.241
InChI Key: ZLTIOGLTLCOWJI-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid is an organic compound characterized by a naphthalene ring system with an acetic acid functional group

Scientific Research Applications

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydro-naphthalen-1-ol.

    Etherification: The hydroxyl group of 5,6,7,8-tetrahydro-naphthalen-1-ol is etherified using a suitable alkylating agent, such as bromoacetic acid, under basic conditions to form this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-propionic acid
  • (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-butyric acid
  • (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-valeric acid

Uniqueness

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid is unique due to its specific structural features, such as the presence of an acetic acid group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTIOGLTLCOWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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